molecular formula C9H15O9P3 B3069781 [3,5-Bis(phosphonomethyl)phenyl]methylphosphonic acid CAS No. 586372-53-4

[3,5-Bis(phosphonomethyl)phenyl]methylphosphonic acid

Cat. No. B3069781
CAS RN: 586372-53-4
M. Wt: 360.13 g/mol
InChI Key: QNXIXVZKHKBGHY-UHFFFAOYSA-N
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Description

[3,5-Bis(phosphonomethyl)phenyl]methylphosphonic acid, otherwise known as 3,5-BMP, is a phosphonate compound with a wide range of applications in both scientific research and industry. It is an organophosphorus compound with a unique structure, containing both phosphonic and phenyl groups. It is a white solid, soluble in water and other polar solvents. 3,5-BMP has been used in various applications, such as corrosion inhibition, chelating agent, and biocide. In addition, it has been used in the synthesis of various compounds, such as organophosphonates, phosphonates, and phosphites. The synthesis of 3,5-BMP and its derivatives has been studied extensively and various methods have been developed.

Scientific Research Applications

Antibacterial Agents

Phosphinic and phosphonic acids exhibit remarkable antibacterial activity. Notably, Fosfomycin , derived from these compounds, remains effective against both Gram-positive and Gram-negative multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria . Its mechanism involves inhibiting cell wall synthesis, making it a valuable tool in combating bacterial infections.

Antiviral Agents

Acyclic nucleoside phosphonic derivatives, such as Cidofovir , Adefovir , and Tenofovir , play a pivotal role in treating DNA virus and retrovirus infections. These compounds interfere with viral replication and have been particularly effective against Hepatitis C and Influenza A virus .

Neurological Therapeutics

Certain P-esters are associated with central nervous system (CNS) therapeutics. For instance:

Bone Health and Density

Dronates: , which include P-esters, contribute to increased bone mineral density. These compounds are valuable in managing osteoporosis and related conditions .

Antimalarial Agents

Some P-esters have demonstrated antimalarial activity. Researchers have explored their potential in combating malaria, a disease caused by Plasmodium parasites .

Anticancer Properties

Certain P-esters exhibit anticancer activity. They have been investigated as potential chemotherapeutic agents. Their precise mechanisms vary, but they hold promise in cancer treatment .

For more in-depth information, you can refer to the review article on the hydrolysis of phosphinates and phosphonates . 🌟

properties

IUPAC Name

[3,5-bis(phosphonomethyl)phenyl]methylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15O9P3/c10-19(11,12)4-7-1-8(5-20(13,14)15)3-9(2-7)6-21(16,17)18/h1-3H,4-6H2,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXIXVZKHKBGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15O9P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,5-Bis(phosphonomethyl)phenyl]methylphosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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